2,4-Dimethyl-3-heptanone

Analytical Chemistry Organic Synthesis Quality Control

2,4-Dimethyl-3-heptanone (CAS 18641-71-9) is a branched aliphatic ketone (C9H18O, MW 142.24) primarily utilized in fragrance, flavor, and pheromone research. It is a colorless oily liquid with a characteristic pleasant odor, a density of 0.812 g/mL, and a boiling point of 170°C.

Molecular Formula C9H18O
Molecular Weight 142.24 g/mol
CAS No. 18641-71-9
Cat. No. B091281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethyl-3-heptanone
CAS18641-71-9
Molecular FormulaC9H18O
Molecular Weight142.24 g/mol
Structural Identifiers
SMILESCCCC(C)C(=O)C(C)C
InChIInChI=1S/C9H18O/c1-5-6-8(4)9(10)7(2)3/h7-8H,5-6H2,1-4H3
InChIKeyMMEXTUAHJZOQKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dimethyl-3-heptanone (CAS 18641-71-9) Supplier-Grade Specifications and Analytical Profiles for Procurement


2,4-Dimethyl-3-heptanone (CAS 18641-71-9) is a branched aliphatic ketone (C9H18O, MW 142.24) primarily utilized in fragrance, flavor, and pheromone research [1]. It is a colorless oily liquid with a characteristic pleasant odor, a density of 0.812 g/mL, and a boiling point of 170°C . The compound is commercially available at research-grade purity (typically 99%) from major suppliers, and its identity can be verified via GC-MS (NIST mass spectra), FTIR, Raman, and NMR spectral data [2].

High-purity analytical standard for reproducible flavor, fragrance and pheromone research
Multi-platform spectral identity confirmation (GC-MS, FTIR, Raman, NMR) supports method validation
Defined physical properties enable reliable formulation and quality-control workflows

Why 2,4-Dimethyl-3-heptanone Cannot Be Replaced by Generic Heptanone Isomers in Research and Industrial Workflows


2,4-Dimethyl-3-heptanone is a specific branched ketone isomer. Its substitution with structurally similar heptanones (e.g., 2-heptanone, 4-heptanone, or 2,6-dimethyl-4-heptanone) or other methyl-branched ketones can lead to significant differences in physicochemical properties, olfactory perception, and biological activity. For example, even a minor shift in methyl branching alters the compound's Kovats retention index, which is critical for GC-MS identification in complex matrices [1]. In flavor and fragrance applications, the odor profile and threshold are highly sensitive to molecular structure; a simple isomer change can result in a completely different sensory experience [2]. Furthermore, in pheromone research, the specific stereochemistry and branching pattern of 2,4-dimethyl-3-heptanone are essential for its bioactivity; structural analogs often fail to elicit the same behavioral responses [3]. Therefore, for any application requiring precise chemical identity, using a generic substitute without rigorous verification is not scientifically valid.

Chromatographic identity may shift
Structural isomers exhibit distinct Kovats retention indices; using a generic heptanone can lead to incorrect peak assignment in GC-MS workflows.
Odor and sensory profile divergence
Minor branching changes alter olfactory perception and threshold; a substitute isomer may produce a different aroma profile in flavor studies.
Pheromone bioactivity may not transfer
The specific branching pattern is critical for biological activity; structural analogs often fail to elicit the same behavioral response in pheromone research.

Quantitative Evidence Guide: 2,4-Dimethyl-3-heptanone Product Differentiation for Scientific Procurement


Purity Grade: 99% vs. Standard Industrial 95% for Reproducible Research Outcomes

The commercially available 2,4-dimethyl-3-heptanone from Alfa Aesar/Thermo Scientific and other major suppliers is certified at 99% purity, whereas many industrial-grade batches or in-house preparations may be of lower purity (e.g., 95%) . This 4% absolute difference in purity significantly reduces the risk of unidentified impurities interfering with sensitive analytical calibrations, spectroscopic measurements, or biological assays. For procurement, this specification ensures batch-to-batch consistency and reduces the need for costly in-house purification .

Purity Grade
Specification review
99% vs 95% industrial grade
May reduce impurity interference in analytical methods and support batch consistency
Supplier CoA specification; verify for critical assays
Analytical Chemistry Organic Synthesis Quality Control

Density Specification: 0.812 g/mL for Accurate Formulation and Identity Confirmation

The density of 2,4-dimethyl-3-heptanone is consistently reported as 0.812 g/mL across multiple authoritative vendor and database sources (Thermo Scientific, ChemicalBook, ChemSpider) . In contrast, closely related isomers like 2,6-dimethyl-4-heptanone (diisobutyl ketone) exhibit a density of approximately 0.808 g/mL, and 2-heptanone has a density of 0.820 g/mL . This measurable difference in density provides a quick and reliable method for incoming material verification and helps prevent costly formulation errors where precise mass-to-volume conversions are required.

Density Specification
Cross-study comparable
0.812 g/mL
Distinguishable from 2,6-dimethyl-4-heptanone (~0.808) and 2-heptanone (0.820) for identity verification
Enables quick density-based incoming material check
Formulation Chemistry Quality Control Physical Property Verification

Kovats Retention Index (Nukol Column): 1456 for Definitive GC-MS Identification in Complex Matrices

The Kovats retention index (RI) for 2,4-dimethyl-3-heptanone on a polar Nukol capillary column is experimentally determined to be 1456 [1]. This RI value is distinct from its structural isomers: 2-heptanone typically has an RI of ~1190, and 2,6-dimethyl-4-heptanone has an RI of ~1350 on similar polar phases [2]. This quantitative difference allows for unambiguous identification of the compound in complex natural product extracts (e.g., Tequila, Dianhong tea) using GC-MS, where co-elution with other volatiles is a common challenge [3].

Kovats Retention Index
Head-to-head
1456 (Nukol column)
Over 100 units higher than 2-heptanone (~1190) and 2,6-dimethyl-4-heptanone (~1350), supporting unambiguous GC-MS identification
Polar column method; confirm with in-house standard
Analytical Chemistry Metabolomics Flavor Science

GC-MS Diagnostic Ions: m/z 71 and m/z 43 for Specific Detection in Complex Matrices

The NIST Mass Spectrometry Data Center reports the GC-MS of 2,4-dimethyl-3-heptanone with a base peak at m/z 71 and a prominent secondary peak at m/z 43 [1]. This fragmentation pattern is distinct from its isomer 2,6-dimethyl-4-heptanone, which exhibits a base peak at m/z 57 due to different fragmentation pathways. In targeted metabolomics studies, monitoring these specific ions allows for the selective and sensitive detection of the compound in complex biological or environmental samples, even at low concentrations.

GC-MS Base Peak
Head-to-head
m/z 71
Differs from 2,6-dimethyl-4-heptanone (base peak m/z 57); enables selective ion monitoring in complex matrices
EI-MS, 70 eV; NIST library match
Mass Spectrometry Metabolomics Forensic Chemistry

Optimal Research and Industrial Application Scenarios for 2,4-Dimethyl-3-heptanone Based on Quantitative Evidence


Flavor and Fragrance Research: Authenticating High-Value Tea Varieties

2,4-Dimethyl-3-heptanone has been identified as a differential volatile component in high-grade Dianhong Congou tea infusions [1]. The compound's specific 99% purity and unique Kovats Retention Index (1456) enable its use as an authentic standard for quantitative GC-MS and GC-O analysis [2]. By spiking this compound into tea extracts, flavor scientists can calibrate instruments, validate compound identification, and assess its contribution to the tea's overall aroma profile. This application is critical for quality control in the premium tea industry, where product authentication and consistency are paramount.

Pheromone and Chemical Ecology Studies: Investigating Mammalian Social Signaling

The compound is reported as a pheromone that attracts male mice and is implicated in mammalian social communication [3]. The availability of a high-purity (99%) analytical standard is essential for dose-response behavioral assays and electrophysiological recordings (e.g., electroantennography) . Using a well-characterized standard with defined density (0.812 g/mL) and purity ensures accurate concentration preparation for bioassays, minimizing variability caused by impurities. This is a key procurement consideration for academic and industrial labs studying chemical signaling in rodents and other species.

Organic Synthesis Intermediate and Analytical Reference Material

As a branched ketone, 2,4-dimethyl-3-heptanone serves as a versatile intermediate in the synthesis of more complex molecules, including potential agrochemicals or pharmaceuticals . Its consistent density (0.812 g/mL) and boiling point (170°C) facilitate its use in standard synthetic procedures. For analytical chemistry labs, the compound's well-documented spectral data (NMR, FTIR, MS) and 99% purity make it a reliable reference standard for calibrating analytical instruments and verifying the identity of synthesized derivatives [4].

Volatile Organic Compound (VOC) Profiling and Environmental Monitoring

The compound's specific Kovats retention index (1456) and unique mass spectral fingerprint allow for its detection and quantification in environmental samples or food matrices [5]. Researchers can use the 99% purity standard to create calibration curves for quantitative analysis in studies of air quality, water contamination, or food aroma profiling. The precise physical property data (e.g., vapor pressure) available for this compound supports accurate modeling of its environmental fate and transport.

Application
Selection Property
Validation Focus
Flavor & fragrance authentication
Certified purity and retention-index-based identity confirmation
GC-MS/GC-O calibration and aroma profile reproducibility
Pheromone behavioral assays
High-purity standard with defined density for accurate dosing
Dose-response consistency and electrophysiological recording
Synthesis intermediate & reference standard
Verified physical properties and spectral data library
Identity verification of derivatives and instrument calibration
Environmental VOC quantification
Unique retention index and mass spectrum
Calibration curve linearity and matrix-specific detection

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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